4-[8-(3-fluorobenzoyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
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Overview
Description
4-[8-(3-fluorobenzoyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorobenzoyl group and a morpholine ring in its structure suggests that it may have unique chemical properties and biological activities.
Mechanism of Action
Target of action
They have been associated with antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties .
Mode of action
Many pyrido[2,3-d]pyrimidines act by interacting with various enzymes and receptors in the body .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Other pyrido[2,3-d]pyrimidines have been found to interact with a variety of biochemical pathways related to their biological activities .
Result of action
Based on the activities of other pyrido[2,3-d]pyrimidines, it might be expected to have effects consistent with its biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-(3-fluorobenzoyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyridopyrimidine core, followed by the introduction of the fluorobenzoyl group and the morpholine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[8-(3-fluorobenzoyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidin-4-one: Exhibits antibacterial and CDK inhibitory activities.
Uniqueness
4-[8-(3-fluorobenzoyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine is unique due to the presence of the fluorobenzoyl group and morpholine ring, which may confer distinct chemical and biological properties compared to other pyridopyrimidine derivatives.
Properties
IUPAC Name |
(3-fluorophenyl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c19-15-5-1-3-13(11-15)17(24)23-6-2-4-14-12-20-18(21-16(14)23)22-7-9-25-10-8-22/h1,3,5,11-12H,2,4,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMPOOPBYRFNRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC(=CC=C3)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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